Enhanced Lipophilicity Drives Differential Membrane Partitioning and Chromatographic Retention
The introduction of chlorine and trifluoromethyl groups onto the pyridine ring shifts the lipophilicity of the butane-1,3-dione scaffold by more than 3 log units. The target compound has a calculated log P of 3.96 , compared to 0.92 for the unsubstituted 1-(pyridin-2-yl)butane-1,3-dione [1]. This increase is consistent with the known π-values for –Cl and –CF₃ on aromatic systems [2].
| Evidence Dimension | Lipophilicity (log P, calculated) |
|---|---|
| Target Compound Data | 3.96 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)butane-1,3-dione (CAS 40614-52-6): log P 0.92 |
| Quantified Difference | +3.04 log units (approx. 1097-fold increase in partition coefficient) |
| Conditions | Calculated log P values from vendor and database sources. Target from Qiyuebio; comparator from Chembase. |
Why This Matters
For biological assays, a log P increase from 0.92 to 3.96 means this compound will partition far more efficiently into lipid membranes and organic phases, a critical consideration for cell-based screening or extraction workups.
- [1] Chembase. 1-(Pyridin-2-yl)butane-1,3-dione (CAS 40614-52-6). Computed log P = 0.92. Accessed May 2026. View Source
- [2] Wikipedia. Hammett equation. π-values and log P contributions of aromatic substituents. Accessed May 2026. View Source
